molecular formula C7H17NO3 B091458 Carbonic acid, compd. with N,N-diethylethanamine (1:1) CAS No. 15715-58-9

Carbonic acid, compd. with N,N-diethylethanamine (1:1)

Cat. No.: B091458
CAS No.: 15715-58-9
M. Wt: 163.21 g/mol
InChI Key: AFQIYTIJXGTIEY-UHFFFAOYSA-N
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Description

Triethylammonium bicarbonate buffer is a commonly used chromatographic eluent, volatile buffer, mobile phase and ion-pairing agent for the purification of nucleic acids and biomolecules.

Scientific Research Applications

  • Catalysis and Energy Applications :

    • Nitrogen and phosphorus dual-doped coal-based carbon fibers were used to support palladium catalysts, exhibiting superior performance in formic acid oxidation, a key reaction in fuel cell technology (Lou et al., 2019).
    • Nitrogen-doped carbon materials demonstrated enhanced catalytic performance for formic acid dehydrogenation, highlighting their potential in clean energy applications (Wang et al., 2019).
  • Material Science and Engineering :

    • Carbon dots with high fluorescence quantum yield were explored for their potential in various applications due to their unique optical properties (Shi et al., 2016).
    • Surface functionalized activated carbons were investigated for their potential in environmental applications, such as methylene blue removal, demonstrating the versatility of carbon-based materials (El-Shafey et al., 2016).
  • Environmental Science :

    • The study of carbonic acid, including its properties in different phases (molecule, crystal, aqueous solution), provides insights into its role in carbon dioxide and water equilibrium and mineral interactions (Reddy & Balasubramanian, 2014).
    • Oxygen-functionalized carbon nanotubes were characterized for their potential in environmental remediation and catalysis, demonstrating the importance of functional groups in carbon materials (Xia et al., 2007).

Mechanism of Action

Target of Action

Triethylammonium bicarbonate (TEAB) buffer, also known as carbonic acid compound with N,N-diethylethanamine (1:1), primarily targets acid-base homeostasis in biological systems . It plays a crucial role in maintaining the pH balance in various tissues, including the blood and duodenum .

Mode of Action

TEAB buffer is composed of a combination of triethylamine and carbon dioxide, the latter occurring in solution as bicarbonate . It acts as a weak base that can accept protons from a strong acid to prevent any significant change in pH . This buffer system involves the balance of carbonic acid (H2CO3), bicarbonate ion (HCO3-), and carbon dioxide (CO2) to maintain pH in various tissues .

Biochemical Pathways

The bicarbonate buffer system is an essential part of acid-base homeostasis. It involves the conversion of carbon dioxide (CO2), a by-product of cellular respiration, into bicarbonate (HCO3-) and hydrogen ions (H+) in red blood cells . This conversion is catalyzed by the enzyme carbonic anhydrase . The bicarbonate ions are then transported to the lungs, where they are converted back into CO2 and exhaled .

Pharmacokinetics

Its volatility facilitates sample recovery after chromatographic analysis , making it a buffer of interest for mass spectrometric analysis of biomolecules .

Result of Action

The primary result of TEAB’s action is the maintenance of pH balance in biological systems. By neutralizing excess acid or base introduced into the system, it prevents significant pH changes that could disrupt normal cellular functions . In addition, it has been used in ion-exchange chromatography and electrophoresis , and for the purification of oligonucleotides for electrospray mass spectrometry analysis .

Action Environment

The action of TEAB is influenced by environmental factors such as temperature and pressure. For instance, the preparation of TEAB involves passing carbon dioxide gas into a 1.0 M aqueous solution of triethylamine at 5°C . Moreover, its effectiveness as a buffer depends on its concentration and the pH of the solution it is in .

Biochemical Analysis

Biochemical Properties

The role of Carbonic acid;N,N-diethylethanamine in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by carbonic anhydrases (CAs), enzymes that accelerate the interconversion of inorganic carbon forms .

Cellular Effects

Carbonic acid;N,N-diethylethanamine influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the bicarbonate buffer system, an acid-base homeostatic mechanism that maintains pH in the blood and other tissues

Molecular Mechanism

At the molecular level, Carbonic acid;N,N-diethylethanamine exerts its effects through several mechanisms. It participates in binding interactions with biomolecules and may influence enzyme activation or inhibition. For example, it is involved in the reaction catalyzed by carbonic anhydrase, facilitating the conversion of carbon dioxide and water into bicarbonate and protons .

Dosage Effects in Animal Models

The effects of Carbonic acid;N,N-diethylethanamine can vary with different dosages in animal models Studies have shown that the impact of this compound on cellular and metabolic processes can be dose-dependent

Metabolic Pathways

Carbonic acid;N,N-diethylethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors and can influence metabolic flux or metabolite levels . For instance, it is part of the bicarbonate buffer system, a crucial metabolic pathway that helps maintain pH balance in the body .

Transport and Distribution

The transport and distribution of Carbonic acid;N,N-diethylethanamine within cells and tissues involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions. Specific details about these processes are still being researched.

Subcellular Localization

The subcellular localization of Carbonic acid;N,N-diethylethanamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Properties

IUPAC Name

carbonic acid;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQIYTIJXGTIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935618
Record name Carbonic acid--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15715-58-9
Record name Triethylammonium bicarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylammonium bicarbonate buffer ph 8.5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbonic acid, compd. with N,N-diethylethanamine (1:1)
Reactant of Route 2
Carbonic acid, compd. with N,N-diethylethanamine (1:1)
Reactant of Route 3
Carbonic acid, compd. with N,N-diethylethanamine (1:1)
Reactant of Route 4
Carbonic acid, compd. with N,N-diethylethanamine (1:1)
Reactant of Route 5
Carbonic acid, compd. with N,N-diethylethanamine (1:1)

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